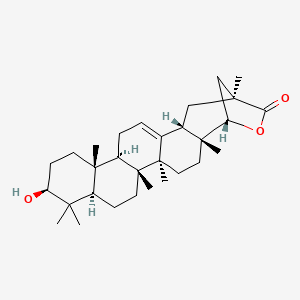

Wilforlide A

Description

form Tripterygium regelii; Chinese medicinal plant extract

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQJBWYXBWOFJY-YLXTXNMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004388 |

Source

|

| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84104-71-2 |

Source

|

| Record name | Wilforlide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84104-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wilforlide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84104-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WILFORLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW7QMP68BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Wilforlide A from Tripterygium wilfordii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation of Wilforlide A, a potent anti-inflammatory and immunosuppressive triterpene, from the medicinal plant Tripterygium wilfordii. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Introduction

Wilforlide A is a significant bioactive compound found in Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1][2] As a quality control standard for Tripterygium glycoside preparations, the efficient isolation and purification of Wilforlide A are crucial for research and drug development.[3] This guide synthesizes established methods for the extraction, purification, and quantification of Wilforlide A.

Experimental Protocols

The isolation of Wilforlide A from Tripterygium wilfordii is a multi-step process involving initial extraction from the plant material, followed by purification using chromatographic techniques, and culminating in crystallization and final analysis.

Plant Material and Extraction

The primary source of Wilforlide A is the root of Tripterygium wilfordii. The initial step involves the extraction of crude compounds from the plant material.

Protocol:

-

Preparation of Plant Material: The dried and debarked roots of Tripterygium wilfordii are coarsely powdered.

-

Ethanol Extraction: The powdered root material is subjected to extraction with 95% ethanol. This can be achieved through refluxing for approximately 12 hours to maximize the extraction efficiency.[4] Alternatively, room temperature extraction can be performed.[5]

-

Concentration: The ethanol extract is filtered and then concentrated under reduced pressure (in vacuo) to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned with an equal volume of ethyl acetate. The ethyl acetate fraction, which contains Wilforlide A and other terpenoids, is collected.

-

Drying: The ethyl acetate fraction is dried under reduced pressure to yield a semi-purified extract.

Chromatographic Purification

Column chromatography is a crucial step for the separation of Wilforlide A from other co-extracted compounds. This is followed by High-Performance Liquid Chromatography (HPLC) for final purification and quantification.

Protocol:

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel.

-

This is then loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The fractions are collected sequentially.

-

-

Fraction Analysis: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing Wilforlide A.

-

High-Performance Liquid Chromatography (HPLC):

-

The fractions rich in Wilforlide A are pooled, concentrated, and further purified by preparative HPLC.

-

A common method involves a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water.

-

The eluent is monitored at a specific wavelength, typically around 210 nm, for the detection of Wilforlide A.

-

Crystallization

The final step in obtaining pure Wilforlide A is crystallization.

Protocol:

-

Solvent Selection: The purified Wilforlide A fraction from HPLC is dissolved in a suitable solvent system from which it will slowly crystallize upon evaporation or cooling.

-

Crystallization: The solution is allowed to stand, leading to the formation of pure Wilforlide A crystals.

-

Isolation and Drying: The crystals are isolated by filtration and dried to obtain the final product.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and analysis of Wilforlide A.

| Parameter | Value | Reference |

| Extraction | ||

| Starting Material | Dried, debarked roots of T. wilfordii | |

| Extraction Solvent | 95% Ethanol | |

| Extraction Method | Reflux or Room Temperature Maceration | |

| Partitioning Solvent | Ethyl Acetate | |

| Column Chromatography | ||

| Stationary Phase | Silica Gel | |

| Mobile Phase (Example) | Gradient of Hexane/Ethyl Acetate | |

| HPLC Analysis | ||

| Column Type | C18 Reversed-Phase | |

| Mobile Phase (Example) | Acetonitrile:Water (90:10, v/v) | |

| Flow Rate (Example) | 1.0 mL/min | |

| Detection Wavelength | 210 nm | |

| Purity and Yield | ||

| Expected Purity | >98% (after crystallization) | |

| Reported Yield (Triterpenes) | 50-75% of total extract |

Table 1: Key Parameters for Wilforlide A Isolation and Analysis

| Method | Column | Mobile Phase | Detection | Reference |

| HPLC | Kromasil ODS C18 (150 mm × 4.6 mm, 5µm) | Acetonitrile:Water (90:10) | 210 nm | |

| LC-MS | MACHEREY-NAGEL C18 (125 mm x 2.0 mm, 3µm) | 2.7 mM formic acid containing 10 mM ammonium acetate-acetonitrile (55:45, v/v) | ESI-MS |

Table 2: Example HPLC and LC-MS Conditions for Wilforlide A Analysis

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of Wilforlide A from Tripterygium wilfordii.

Caption: Workflow for the isolation of Wilforlide A.

This guide provides a foundational understanding of the isolation of Wilforlide A. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Wilforlide A: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, properties, and synthetic pathways of Wilforlide A, a bioactive triterpenoid with significant anti-inflammatory and immunosuppressive properties.

Chemical Structure and Properties

Wilforlide A is a complex pentacyclic triterpenoid isolated from the medicinal plant Tripterygium wilfordii Hook f.[1] Its rigid polycyclic framework and stereochemistry are crucial for its biological activity.

Structural Data

The chemical structure and key properties of Wilforlide A are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₆O₃ | [2] |

| Molecular Weight | 454.7 g/mol | [2] |

| IUPAC Name | (1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-en-22-one | [2] |

| CAS Number | 84104-71-2 | [2] |

| Synonyms | Regelide, Abruslactone A |

Spectroscopic Data (Representative)

While specific spectra for every batch will vary, representative data is crucial for characterization.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the numerous methyl groups, olefinic protons, and protons adjacent to hydroxyl and lactone functionalities. |

| ¹³C NMR | The carbon NMR spectrum will display 30 distinct signals corresponding to the carbon skeleton, including the carbonyl carbon of the lactone, olefinic carbons, and carbons bearing hydroxyl groups. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) will confirm the elemental composition, with the protonated molecule [M+H]⁺ observed at m/z 455.3520. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch) and the γ-lactone carbonyl group (C=O stretch). |

Synthesis of Wilforlide A

A complete total synthesis of Wilforlide A has not been reported in the scientific literature. However, a semi-synthesis from a biosynthetic precursor has been described, and the biosynthetic pathway is an active area of research.

Biosynthetic Pathway and Semi-Synthesis

The proposed biosynthetic pathway of Wilforlide A in Tripterygium wilfordii starts from the common triterpenoid precursor, β-amyrin. A series of enzymatic oxidations, catalyzed by cytochrome P450 enzymes, leads to the formation of abrusgenic acid. This intermediate then undergoes an acid-catalyzed lactonization to yield Wilforlide A.

A key publication outlines the identification of the genes responsible for these enzymatic steps and a subsequent semi-synthesis. Specifically, the enzyme TwCYP82AS1 is responsible for the C-22 hydroxylation, and enzymes such as TwCYP712K1 to K3 can catalyze the C-29 carboxylation. The final step is the acid-catalyzed cyclization of the resulting abrusgenic acid to form Wilforlide A.

Caption: Proposed biosynthetic and semi-synthetic pathway of Wilforlide A.

Experimental Protocols (Representative)

The specific experimental protocols from the key semi-synthesis publication were not accessible. Therefore, the following are representative protocols for the key chemical transformations, based on general methods reported for oleanane-type triterpenoids.

Disclaimer: These are representative protocols and may require optimization for the specific substrate.

Protocol 1: C-22 Hydroxylation of an Oleanane Triterpenoid Precursor (Chemical Method)

This protocol is based on a directed C-H oxidation approach.

-

Materials: Oleanane precursor, directing group (e.g., picolinamide), palladium acetate (Pd(OAc)₂), copper(II) bromide (CuBr₂), cesium acetate (CsOAc), and an appropriate solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

The oleanane precursor is first functionalized with a directing group at a suitable position to enable site-selective C-H activation at C-22.

-

To a solution of the directed oleanane precursor in the solvent, Pd(OAc)₂, CuBr₂, and CsOAc are added.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the C-22 hydroxylated product.

-

The directing group is then cleaved under appropriate conditions to afford the desired hydroxylated intermediate.

-

Protocol 2: Acid-Catalyzed Lactonization of Abrusgenic Acid

This protocol describes the final step in the semi-synthesis.

-

Materials: Abrusgenic acid, a suitable acid catalyst (e.g., p-toluenesulfonic acid or a mineral acid), and an anhydrous solvent (e.g., toluene or dichloromethane).

-

Procedure:

-

Abrusgenic acid is dissolved in the anhydrous solvent.

-

A catalytic amount of the acid catalyst is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated, and the progress of the reaction is monitored by TLC or LC-MS.

-

Once the lactonization is complete, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude Wilforlide A is purified by recrystallization or column chromatography.

-

Signaling Pathway Modulation

Wilforlide A exerts its anti-inflammatory effects primarily through the modulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: Wilforlide A's inhibition of the TLR4/NF-κB signaling pathway.

Wilforlide A has been shown to inhibit the upregulation of TLR4 and the degradation of IκBα, which in turn prevents the activation and nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Conclusion

Wilforlide A is a promising natural product with well-documented anti-inflammatory and immunosuppressive activities. While a total synthesis remains an open challenge for synthetic chemists, the elucidation of its biosynthetic pathway and the development of a semi-synthetic route provide a foundation for producing this valuable compound for further research and potential therapeutic development. Understanding its mechanism of action through the TLR4/NF-κB signaling pathway offers clear targets for drug discovery and development efforts.

References

Wilforlide A: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforlide A, a prominent bioactive triterpenoid isolated from Tripterygium wilfordii Hook. f., has demonstrated significant anti-inflammatory and immunosuppressive properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of Wilforlide A. It details the compound's impact on key signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) axis, and its role in modulating macrophage polarization. Furthermore, this guide summarizes the current understanding of its influence on the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, as well as the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to support further research and development of Wilforlide A as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1] Tripterygium wilfordii Hook. f., a traditional Chinese medicinal plant, has long been used for its potent anti-inflammatory and immunosuppressive effects.[1] Wilforlide A is one of the major active constituents of this plant, exhibiting significant therapeutic potential.[1] This document serves as a comprehensive resource on the anti-inflammatory mechanism of action of Wilforlide A, intended to facilitate further investigation and drug development efforts.

Core Mechanism of Action: Inhibition of M1 Macrophage Polarization and the TLR4/NF-κB Pathway

A primary mechanism through which Wilforlide A exerts its anti-inflammatory effects is by inhibiting the polarization of macrophages towards the pro-inflammatory M1 phenotype.[2] In inflammatory conditions such as rheumatoid arthritis, M1 macrophages are key contributors to tissue damage through the secretion of pro-inflammatory cytokines and mediators.[2]

Wilforlide A has been shown to suppress the M1 polarization of macrophages induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This inhibitory effect is mediated, at least in part, through the downregulation of the TLR4/NF-κB signaling pathway.

Key molecular events include:

-

Inhibition of TLR4 Upregulation: Wilforlide A prevents the LPS/IFN-γ-induced increase in the expression of Toll-like receptor 4 (TLR4), a key receptor that recognizes bacterial endotoxins and initiates an inflammatory cascade.

-

Suppression of NF-κB Activation: The compound inhibits the degradation of IκBα, a crucial step in the activation of the NF-κB transcription factor. By preventing IκBα degradation, Wilforlide A effectively blocks the nuclear translocation and activation of the NF-κB p65 subunit. The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

The inhibition of this pathway leads to a significant reduction in the production of M1 macrophage-associated pro-inflammatory cytokines and enzymes.

Figure 1: Wilforlide A's inhibition of the TLR4/NF-κB pathway and M1 macrophage polarization.

Modulation of Other Key Inflammatory Signaling Pathways

While the TLR4/NF-κB axis is a primary target, evidence suggests that glycosides from Tripterygium wilfordii, including Wilforlide A, may also modulate other critical inflammatory signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38 MAPK and ERK1/2, plays a significant role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Glycosides from Tripterygium wilfordii have been shown to influence the ERK1/2 and p38 MAPK signaling pathways. Further research is required to elucidate the specific dose-dependent effects of purified Wilforlide A on the phosphorylation and activation of key MAPK components.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is crucial for signaling initiated by a wide array of cytokines and growth factors involved in inflammation and immunity. Triptolide, another active compound from Tripterygium wilfordii, has been demonstrated to inhibit the JAK2/STAT3 signaling pathway. Given the structural and functional similarities among the bioactive compounds from this plant, it is plausible that Wilforlide A may also exert inhibitory effects on this pathway, though direct evidence and specific quantitative data are currently lacking.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. Extracts from Tripterygium wilfordii have been shown to inhibit the activation of the NLRP3 inflammasome, an effect linked to the blockade of the NF-κB signaling pathway. While direct studies on Wilforlide A are limited, its known inhibitory action on NF-κB suggests a potential role in downregulating NLRP3 inflammasome activation.

References

An In-Depth Technical Guide to Wilforlide A's Inhibition of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforlide A, a natural triterpenoid extracted from Tripterygium wilfordii, has demonstrated significant anti-inflammatory properties. A primary mechanism underlying these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms through which Wilforlide A exerts its inhibitory effects on NF-κB signaling, supported by available quantitative data and detailed experimental protocols. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of Wilforlide A.

Introduction

The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases, making it a critical target for therapeutic intervention. Wilforlide A has emerged as a promising natural compound that modulates this pathway, thereby mitigating inflammatory processes. This guide will dissect the key molecular interactions and experimental evidence that define Wilforlide A as a potent NF-κB inhibitor.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Wilforlide A primarily targets the canonical NF-κB signaling pathway, a cascade initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The inhibitory action of Wilforlide A is multifaceted, intervening at several critical junctures of the pathway.

Suppression of Toll-Like Receptor 4 (TLR4) Upregulation

The activation of the NF-κB pathway by LPS is initiated by the binding of LPS to Toll-Like Receptor 4 (TLR4) on the cell surface. Studies have shown that Wilforlide A can suppress the LPS/IFN-γ-induced upregulation of TLR4.[1][2] By reducing the expression of this key receptor, Wilforlide A effectively dampens the initial signal that triggers the downstream inflammatory cascade.

Inhibition of IκBα Degradation and IKK Complex Activity

A pivotal control point in the canonical NF-κB pathway is the IκB kinase (IKK) complex, which, upon activation, phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus.

Wilforlide A has been shown to inhibit the degradation of IκBα.[1][2] This effect is likely mediated through the inhibition of the IKK complex, preventing the phosphorylation of IκBα. By stabilizing the IκBα-NF-κB complex in the cytoplasm, Wilforlide A effectively sequesters NF-κB and prevents its nuclear activity.

Prevention of NF-κB p65 Activation and Nuclear Translocation

The culmination of the canonical NF-κB signaling cascade is the translocation of the active p65 subunit into the nucleus, where it binds to specific DNA sequences to initiate the transcription of target inflammatory genes. By inhibiting the upstream degradation of IκBα, Wilforlide A effectively blocks the activation and subsequent nuclear translocation of the NF-κB p65 subunit.[1] This is the ultimate step through which Wilforlide A exerts its control over NF-κB-mediated gene expression.

Figure 1. Wilforlide A inhibits the NF-κB signaling pathway at multiple points.

Quantitative Data

While comprehensive dose-response studies and IC50 values for each specific inhibitory step are not extensively detailed in the currently available literature, the anti-inflammatory effects of Wilforlide A have been quantified in cellular models. The following table summarizes the available quantitative data.

| Parameter | Cell Line | Stimulant | Wilforlide A Concentration | Effect | Reference |

| M1 Macrophage Polarization | THP-1 derived macrophages | LPS/IFN-γ | Not specified | Blocked polarization towards M1 subset | |

| Pro-inflammatory Factor Secretion (MCP-1, GM-CSF, M-CSF) | Synovium from CIA mice | Collagen-induced arthritis | Not specified | Inhibited secretion | |

| iNOS Expression | Synovium from CIA mice | Collagen-induced arthritis | Not specified | Inhibited expression |

Note: This table will be updated as more specific quantitative data becomes available.

Detailed Experimental Protocols

The following protocols are based on methodologies commonly employed to study the effects of inhibitors on the NF-κB signaling pathway and are adapted from studies investigating Wilforlide A and similar compounds.

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells or murine macrophage RAW264.7 cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

Treatment: Differentiated macrophages are pre-treated with various concentrations of Wilforlide A for a specified time (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL) and/or IFN-γ (20 ng/mL) for the desired duration.

Western Blot Analysis for IκBα Degradation and p65 Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against IκBα, phospho-IκBα, p65, phospho-p65, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2. General workflow for Western blot analysis.

NF-κB Luciferase Reporter Assay

-

Cell Transfection: HEK293T cells are seeded in a 24-well plate and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, cells are pre-treated with Wilforlide A for 2 hours, followed by stimulation with TNF-α (10 ng/mL) for 6-8 hours.

-

Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Following treatment, nuclear extracts are prepared from the cells using a nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding sequence is end-labeled with biotin or a radioactive isotope (e.g., [γ-32P]ATP).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Detection: For biotin-labeled probes, the gel is transferred to a nylon membrane, and the bands are detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. For radiolabeled probes, the gel is dried and exposed to X-ray film.

In Vitro IKKβ Kinase Assay

-

Immunoprecipitation: The IKK complex is immunoprecipitated from cell lysates using an anti-IKKβ antibody.

-

Kinase Reaction: The immunoprecipitated IKK complex is incubated with a recombinant GST-IκBα substrate in a kinase buffer containing ATP. Wilforlide A at various concentrations is added to the reaction mixture.

-

Detection: The phosphorylation of GST-IκBα is detected by Western blotting using an anti-phospho-IκBα antibody.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable RNA isolation kit, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: qPCR is performed using SYBR Green master mix and primers specific for NF-κB target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion and Future Directions

Wilforlide A demonstrates compelling potential as a therapeutic agent for inflammatory diseases through its targeted inhibition of the NF-κB signaling pathway. Its ability to act at multiple levels—from receptor upregulation to the nuclear translocation of p65—underscores its efficacy. Further research is warranted to elucidate the precise binding interactions of Wilforlide A with its molecular targets, such as the IKK complex, and to establish comprehensive dose-response relationships and IC50 values for its inhibitory activities. In vivo studies in various inflammatory disease models will be crucial to translate these promising in vitro findings into clinical applications. This guide provides a foundational framework for researchers to design and execute further investigations into the therapeutic utility of Wilforlide A.

References

- 1. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Wilforlide A: A Triterpenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforlide A is a naturally occurring triterpenoid compound isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." For centuries, extracts of this plant have been utilized in traditional Chinese medicine to treat a variety of ailments, particularly those with an inflammatory component. Modern scientific investigation has identified Wilforlide A as one of the key bioactive constituents responsible for the therapeutic effects of Tripterygium wilfordii. This technical guide provides a comprehensive overview of the biological activities of Wilforlide A, with a focus on its anti-inflammatory, immunosuppressive, and chemosensitizing properties. Detailed experimental methodologies and an exploration of its primary mechanism of action, the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, are presented to facilitate further research and drug development efforts.

Core Biological Activities

Wilforlide A exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most prominent. It has also demonstrated potential as a chemosensitizing agent, enhancing the efficacy of conventional anticancer drugs.

Anti-inflammatory and Immunosuppressive Activities

Wilforlide A has been shown to possess potent anti-inflammatory and immunosuppressive properties, making it a compound of interest for the treatment of autoimmune diseases such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis.[1] Its primary mechanism in this context involves the modulation of macrophage polarization and the suppression of pro-inflammatory cytokine production.

Specifically, Wilforlide A has been observed to inhibit the M1 polarization of macrophages, a state associated with the secretion of pro-inflammatory mediators.[2] This is achieved, in part, by inhibiting the secretion of pro-inflammatory factors such as monocyte chemoattractant protein-1 (MCP-1), granulocyte-macrophage colony-stimulating factor (GM-CSF), and macrophage colony-stimulating factor (M-CSF).[1][2] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, a mediator of inflammation.[2] While the anti-inflammatory effects of high doses of Wilforlide A have been noted, specific IC50 values for its direct anti-inflammatory and immunosuppressive activities are not extensively reported in the available literature.

Chemosensitizing Activity in Prostate Cancer

In the context of oncology, Wilforlide A has emerged as a promising chemosensitizing agent, particularly in drug-resistant prostate cancer. Studies have demonstrated that Wilforlide A can enhance the cytotoxic effects of docetaxel, a standard chemotherapeutic agent, in resistant prostate cancer cell lines. This effect is attributed to its ability to inhibit the P-glycoprotein (P-gp) efflux transporter, a protein that actively pumps chemotherapeutic drugs out of cancer cells, thereby contributing to drug resistance. Additionally, Wilforlide A has been shown to downregulate the mRNA of cyclin E2 splice variant 1, another factor implicated in chemoresistance.

Quantitative Data

The following table summarizes the available quantitative data on the chemosensitizing effects of Wilforlide A in combination with docetaxel in docetaxel-resistant prostate cancer cell lines.

| Cell Line | Wilforlide A Concentration (µg/mL) | Docetaxel IC50 (nM) | Chemosensitizing Effect (Fold Increase in Sensitivity) |

| PC3-TxR | 0 (Docetaxel alone) | 21.5 | - |

| 0.63 | 13.8 | 1.56 | |

| 1.25 | 8.8 | 2.44 | |

| 2.5 | 5.8 | 3.71 | |

| 5.0 | 2.9 | 7.41 | |

| DU145-TxR | 0 (Docetaxel alone) | >1000 | - |

| 0.625 | 990.9 | >1.01 | |

| 1.25 | 242.6 | >4.12 | |

| 2.5 | 124.2 | >8.05 | |

| 5.0 | 48.5 | >20.62 |

Data sourced from a study on the chemosensitizing effect of Wilforlide A.

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

The primary mechanism underpinning the anti-inflammatory and immunosuppressive effects of Wilforlide A is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical component of the innate immune system, and its dysregulation is implicated in the pathogenesis of numerous inflammatory diseases.

Wilforlide A has been shown to suppress the lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-induced upregulation of TLR4. By inhibiting TLR4, Wilforlide A prevents the downstream activation of the NF-κB signaling cascade. This includes the inhibition of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the activation and nuclear translocation of the p65 subunit of NF-κB are suppressed. The inhibition of NF-κB activation leads to a reduction in the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators.

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilforlide A: A Technical Guide on its Discovery, Natural Sources, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforlide A, a naturally occurring triterpenoid, has garnered significant attention within the scientific community for its potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and molecular mechanisms of Wilforlide A. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its biological pathways.

Discovery and Characterization

While the precise initial discovery and naming of Wilforlide A are not extensively documented in readily available literature, its isolation and structural elucidation as a significant bioactive compound are attributed to studies focused on the chemical constituents of Tripterygium wilfordii. It is classified as a triterpene, a class of organic compounds composed of three terpene units.[1][2]

Initial characterization of Wilforlide A was achieved through a combination of spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and X-ray crystallography were instrumental in determining its complex molecular structure.

Natural Sources

The primary natural source of Wilforlide A is the perennial vine Tripterygium wilfordii, a member of the Celastraceae family.[1][2] This plant, also known as "Thunder God Vine," has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune disorders. While Wilforlide A is a key bioactive component, it is important to note that Tripterygium wilfordii contains a wide array of other compounds, including diterpenoids and alkaloids, some of which are associated with significant toxicity.[1]

Distribution within the Plant

Currently, there is a lack of specific quantitative data in the available scientific literature detailing the concentration of Wilforlide A in different parts of the Tripterygium wilfordii plant, such as the roots, stems, and leaves. However, the roots of the plant are most commonly used for the extraction of its bioactive compounds.

Quantitative Data

The following table summarizes the key physicochemical properties of Wilforlide A.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | |

| Molecular Weight | 454.7 g/mol | |

| Appearance | Solid | |

| IUPAC Name | (1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-en-22-one |

Experimental Protocols

Extraction and Isolation of Wilforlide A from Tripterygium wilfordii

The following is a generalized protocol for the extraction and isolation of Wilforlide A, based on commonly employed phytochemical methods.

Objective: To extract and purify Wilforlide A from the dried roots of Tripterygium wilfordii.

Materials:

-

Dried and powdered roots of Tripterygium wilfordii

-

95% Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane-ethyl acetate gradients)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)

Methodology:

-

Extraction:

-

Macerate the powdered root material in 95% ethanol at room temperature for an extended period (e.g., 72 hours), with occasional agitation. Alternatively, perform successive extractions using fresh solvent.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with ethyl acetate.

-

Separate the ethyl acetate fraction, which will contain the less polar compounds, including Wilforlide A.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

-

-

Chromatographic Purification:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

-

Monitor the fractions using TLC, visualizing the spots under UV light or with a suitable staining reagent.

-

Combine the fractions containing Wilforlide A based on the TLC profile.

-

Repeat the column chromatography with different solvent systems if necessary to achieve higher purity.

-

-

High-Purity Isolation (Optional):

-

For obtaining highly pure Wilforlide A, the enriched fractions from column chromatography can be subjected to preparative HPLC.

-

Quantification of Wilforlide A by HPLC

Objective: To determine the concentration of Wilforlide A in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified Wilforlide A of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known weight of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to Wilforlide A.

-

Quantification: Determine the concentration of Wilforlide A in the sample by interpolating its peak area on the calibration curve.

Mechanism of Action and Signaling Pathways

Wilforlide A exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the immune response. A significant mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream suppression of the nuclear factor-kappa B (NF-κB) pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and initiating an inflammatory response. Wilforlide A has been shown to interfere with this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating the inhibitory effect of Wilforlide A on the TLR4/NF-κB signaling pathway.

Caption: Inhibition of the TLR4/NF-κB pathway by Wilforlide A.

Inhibition of M1 Macrophage Polarization

Macrophages are key players in the inflammatory process and can be polarized into different functional phenotypes. M1 macrophages are pro-inflammatory, while M2 macrophages are generally associated with anti-inflammatory responses and tissue repair. Wilforlide A has been demonstrated to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. This is a crucial aspect of its immunomodulatory activity.

The following diagram illustrates the workflow for assessing the effect of Wilforlide A on macrophage polarization.

Caption: Experimental workflow for studying Wilforlide A's effect on M1 macrophage polarization.

Conclusion

Wilforlide A stands out as a promising natural product with significant therapeutic potential, particularly in the realm of inflammatory and autoimmune diseases. Its well-defined mechanism of action, centered on the inhibition of the TLR4/NF-κB signaling pathway and M1 macrophage polarization, provides a solid foundation for further drug development efforts. This technical guide has consolidated the current knowledge on Wilforlide A, offering a detailed resource for the scientific community. Future research should focus on elucidating the specific details of its initial discovery, quantifying its presence in various parts of Tripterygium wilfordii, and optimizing extraction and purification protocols to facilitate its broader application in preclinical and clinical studies.

References

- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 2. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Wilforlide A in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforlide A, a prominent bioactive triterpenoid derived from the medicinal plant Tripterygium wilfordii Hook. f. (Thunder God Vine), holds a significant place in the annals of traditional Chinese medicine (TCM). Historically utilized for its potent anti-inflammatory and immunosuppressive properties, modern scientific inquiry has begun to unravel the complex molecular mechanisms underpinning its therapeutic efficacy. This technical guide provides an in-depth exploration of Wilforlide A, focusing on its applications in autoimmune disorders and its emerging potential in oncology. It summarizes key quantitative data, details experimental protocols for seminal studies, and visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for the scientific community.

Introduction: A Bridge Between Traditional Use and Modern Pharmacology

Tripterygium wilfordii, known in Mandarin as Lei Gong Teng (雷公藤), has been a cornerstone of TCM for centuries, prescribed for ailments characterized by inflammation and autoimmune dysregulation, such as rheumatoid arthritis and systemic lupus erythematosus.[1][2] Wilforlide A is one of the principal active constituents isolated from this plant, recognized for its robust anti-inflammatory and immunosuppressive activities.[3][4] Its therapeutic potential has been validated in numerous preclinical studies, demonstrating its ability to mitigate disease progression in models of autoimmune disorders and to sensitize cancer cells to conventional chemotherapeutics.[5] This guide delves into the scientific evidence that substantiates the traditional use of Wilforlide A and illuminates its promise as a modern therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Wilforlide A, providing a comparative overview of its efficacy in various experimental models.

Table 1: In Vivo Efficacy of Wilforlide A in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Control Group (CIA) | Wilforlide A-Treated Group (CIA) | Reduction (%) | p-value | Reference |

| Clinical Score | High | Significantly Reduced | - | <0.05 | |

| Joint Swelling | Severe | Significantly Reduced | - | <0.05 | |

| Histological Damage | Evident | Significantly Reduced | - | <0.05 | |

| iNOS in Synovium | High Expression | Inhibited | - | <0.05 | |

| MCP-1 in Synovium | High Secretion | Inhibited | - | <0.05 | |

| GM-CSF in Synovium | High Secretion | Inhibited | - | <0.05 | |

| M-CSF in Synovium | High Secretion | Inhibited | - | <0.05 |

Table 2: In Vitro Efficacy of Wilforlide A on Macrophage Polarization and Prostate Cancer Cells

| Cell Line / Model | Treatment | Parameter | Effect | IC50 / Concentration | Reference |

| THP-1 derived macrophages | LPS/IFN-γ + Wilforlide A | M1 Polarization | Blocked | Not specified | |

| THP-1 derived macrophages | LPS/IFN-γ + Wilforlide A | TLR4 Upregulation | Suppressed | Not specified | |

| THP-1 derived macrophages | LPS/IFN-γ + Wilforlide A | IκBα Degradation | Suppressed | Not specified | |

| THP-1 derived macrophages | LPS/IFN-γ + Wilforlide A | NF-κB p65 Activation | Suppressed | Not specified | |

| PC3 (Prostate Cancer) | Docetaxel + Wilforlide A | Cytotoxicity | Enhanced | 0.63 - 5.0 µg/ml | |

| DU145 (Prostate Cancer) | Docetaxel + Wilforlide A | Cytotoxicity | Enhanced | 0.63 - 5.0 µg/ml |

Key Signaling Pathways Modulated by Wilforlide A

Wilforlide A exerts its therapeutic effects by modulating key inflammatory signaling pathways. The diagrams below, generated using the DOT language, illustrate the points of intervention by Wilforlide A within the TLR4/NF-κB signaling cascade, a central axis in the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

Wilforlide A has been shown to suppress the lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-induced upregulation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor that initiates the innate immune response. This upstream inhibition prevents the subsequent activation of the NF-κB signaling pathway, a master regulator of pro-inflammatory gene expression.

Blockade of M1 Macrophage Polarization

The anti-inflammatory effects of Wilforlide A are also mediated through its ability to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. This is a crucial mechanism in the context of autoimmune diseases like rheumatoid arthritis, where M1 macrophages are key drivers of inflammation and tissue damage.

Detailed Experimental Protocols

To facilitate the replication and further investigation of Wilforlide A's biological activities, this section provides detailed methodologies for key experiments cited in the literature.

Collagen-Induced Arthritis (CIA) in a Mouse Model

This protocol outlines the induction of arthritis in mice and the subsequent treatment with Wilforlide A to assess its in vivo anti-inflammatory efficacy.

Experimental Workflow:

References

- 1. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - 联科生物 [liankebio.com]

- 2. Frontiers | Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats [frontiersin.org]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 5. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilforlide A: An In-depth Technical Guide to its Molecular Targets in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforlide A, a bioactive triterpenoid isolated from Tripterygium wilfordii, has demonstrated significant anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the molecular targets of Wilforlide A in immune cells, with a focus on its mechanisms of action in macrophages, T-cells, and B-cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Introduction

Tripterygium wilfordii, commonly known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. Wilforlide A is one of the principal active components responsible for its therapeutic effects[1]. Understanding the precise molecular interactions of Wilforlide A within immune cells is crucial for its development as a targeted therapeutic agent. This guide synthesizes current knowledge on its molecular targets, focusing on the inhibition of pro-inflammatory signaling pathways.

Molecular Targets in Macrophages

The primary mechanism of Wilforlide A in macrophages involves the potent inhibition of M1 polarization, a key process in the inflammatory response. This is achieved through the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways[2][3].

Inhibition of the TLR4/NF-κB Signaling Pathway

Upon stimulation by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages upregulate TLR4, leading to the activation of the NF-κB pathway. This cascade involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Wilforlide A has been shown to suppress this pathway by:

-

Preventing the degradation of IκBα.

-

Blocking the activation and nuclear translocation of the NF-κB p65 subunit.

The combined effect of these actions is a significant reduction in the production of pro-inflammatory cytokines and mediators, such as monocyte chemoattractant protein-1 (MCP1), granulocyte-macrophage colony-stimulating factor (GM-CSF), macrophage colony-stimulating factor (M-CSF), and inducible nitric oxide synthase (iNOS).

Quantitative Data: Inhibition of Macrophage Function

While specific IC50 values for Wilforlide A in immune cells are not extensively reported in the available literature, data from related compounds and other cell types provide valuable context. For instance, in a study on drug-resistant prostate cancer cell lines, Wilforlide A demonstrated the ability to reduce the IC50 of docetaxel, indicating a chemosensitizing effect. The IC50 for the inhibition of nitric oxide production in RAW 264.7 macrophages by various natural compounds provides a comparative framework for the anti-inflammatory potential of such molecules.

| Parameter | Cell Line | Condition | IC50/EC50 | Reference |

| Nitric Oxide Production Inhibition | RAW 264.7 | LPS-stimulated | Data not available for Wilforlide A. For comparison, the IC50 for a thiazolidinone derivative was 48 µg/mL. | |

| NF-κB Activation Inhibition | HEK293T | Dual-luciferase reporter assay | Data not available for Wilforlide A. | |

| Cell Viability | PC3-TxR (Prostate Cancer) | 72h incubation | ~10 µg/mL |

Note: The lack of specific quantitative data for Wilforlide A in immune cells represents a significant knowledge gap and a key area for future research.

Molecular Targets in T-Cells and B-Cells

The immunosuppressive effects of compounds from Tripterygium wilfordii are also attributed to their impact on lymphocytes. While direct molecular targets of Wilforlide A in T-cells and B-cells are less defined than in macrophages, the inhibition of NF-κB activation is a recurring theme.

T-Cell Modulation

Tripterygium wilfordii glycosides, including compounds structurally related to Wilforlide A, have been shown to inhibit T-cell proliferation and the production of key cytokines like IL-2. A derivative of the related compound triptolide, (5R)-5-hydroxytriptolide (LLDT-8), has been found to target the T-cell surface antigen CD2, suggesting a potential mechanism for inhibiting T-cell activation. Further investigation is required to determine if Wilforlide A shares this target.

B-Cell Modulation

NF-κB activation is a primary target of Wilforlide A and related compounds in B-cells. The NF-κB pathway is critical for B-cell proliferation, differentiation, and antibody production. By inhibiting this pathway, Wilforlide A likely contributes to the suppression of humoral immune responses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Wilforlide A's effects on immune cells.

M1 Macrophage Polarization Assay

Objective: To assess the effect of Wilforlide A on the polarization of macrophages to the pro-inflammatory M1 phenotype.

Cell Line: Human monocytic cell line (e.g., THP-1) or primary human CD14+ monocytes.

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiate THP-1 monocytes into M0 macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.

-

Alternatively, for primary cells, isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate with macrophage colony-stimulating factor (M-CSF).

-

-

M1 Polarization:

-

Following differentiation, replace the medium with fresh medium containing Wilforlide A at various concentrations and incubate for 1-2 hours.

-

Induce M1 polarization by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL).

-

Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of M1 polarization).

-

-

Analysis (24-48 hours post-stimulation):

-

Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.

-

Flow Cytometry: Harvest the cells and stain for M1 surface markers such as CD80 and CD86.

-

Gene Expression Analysis: Extract RNA and perform RT-qPCR to measure the expression of M1-associated genes (e.g., INOS, TNF, IL6).

-

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of Wilforlide A on NF-κB transcriptional activity.

Cell Line: RAW 264.7 macrophage cell line stably transfected with an NF-κB luciferase reporter construct.

Methodology:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of approximately 3-5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Wilforlide A for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for 6 hours.

-

Luminescence Measurement:

-

Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Normalize the NF-κB-driven firefly luciferase activity to a constitutively expressed control reporter (e.g., Renilla luciferase).

-

Western Blot for NF-κB Pathway Proteins

Objective: To visualize the effect of Wilforlide A on the phosphorylation and degradation of key NF-κB signaling proteins.

Cell Line: RAW 264.7 or THP-1 derived macrophages.

Methodology:

-

Cell Treatment: Seed cells and treat with Wilforlide A followed by stimulation with LPS as described in the macrophage polarization protocol.

-

Protein Extraction: At various time points post-stimulation (e.g., 0, 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Signaling Pathway and Workflow Diagrams

Wilforlide A Inhibition of the NF-κB Signaling Pathway in Macrophages

Caption: Wilforlide A inhibits the TLR4/NF-κB pathway at multiple points.

Experimental Workflow for Assessing Wilforlide A's Effect on Macrophage Polarization

Caption: Workflow for macrophage polarization assay.

Conclusion and Future Directions

Wilforlide A demonstrates significant immunomodulatory effects, primarily through the inhibition of the NF-κB signaling pathway in immune cells. Its ability to suppress M1 macrophage polarization highlights its potential as a therapeutic agent for inflammatory diseases. However, several key areas require further investigation:

-

Quantitative Analysis: There is a pressing need for robust quantitative data, including IC50 and EC50 values, for Wilforlide A's effects on various immune cell functions.

-

Direct Target Identification: The direct molecular binding partner(s) of Wilforlide A in immune cells remain to be definitively identified. Techniques such as affinity chromatography coupled with mass spectrometry could be employed for this purpose.

-

Lymphocyte-Specific Mechanisms: The precise molecular targets and mechanisms of action of Wilforlide A in T-cells and B-cells need to be elucidated beyond the general inhibition of NF-κB.

-

In Vivo Studies: Further in vivo studies are necessary to validate the therapeutic potential of Wilforlide A in models of autoimmune and inflammatory diseases.

Addressing these knowledge gaps will be crucial for the rational design and development of Wilforlide A and its derivatives as next-generation immunomodulatory drugs.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilforlide A as a Toll-like Receptor 4 (TLR4) Signaling Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforlide A, a natural product, has demonstrated significant anti-inflammatory properties. Emerging research has identified its role as an antagonist of the Toll-like Receptor 4 (TLR4) signaling pathway, a critical mediator of the innate immune response and a key player in various inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the effects of Wilforlide A on TLR4 signaling, summarizing key experimental findings, outlining detailed methodologies for relevant assays, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

Wilforlide A exerts its anti-inflammatory effects, at least in part, by inhibiting the TLR4 signaling cascade.[1][2] The primary mechanism involves the suppression of the canonical TLR4/NF-κB pathway, which is a central regulator of inflammatory gene expression.

Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. This process involves the degradation of the inhibitory protein IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. Once in the nucleus, NF-κB promotes the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines and chemokines.

Studies have shown that Wilforlide A effectively suppresses several key events in this pathway:

-

Downregulation of TLR4 Expression: Treatment with Wilforlide A has been observed to suppress the upregulation of TLR4 induced by inflammatory stimuli like LPS and interferon-gamma (IFN-γ).[1]

-

Inhibition of IκBα Degradation: Wilforlide A prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its activation.

-

Suppression of NF-κB p65 Activation: Consequently, Wilforlide A inhibits the activation and nuclear translocation of the NF-κB p65 subunit.

The inhibitory effect of Wilforlide A on this pathway has been shown to be comparable to that of TAK-242, a known TLR4 inhibitor.

Quantitative Data Summary

Table 1: In Vitro Effects of Wilforlide A on Macrophage Polarization and Inflammatory Markers

| Parameter | Cell Type | Stimulus | Effect of Wilforlide A | Reference |

| M1 Macrophage Polarization | THP-1 derived macrophages | LPS/IFN-γ | Inhibition of polarization towards M1 phenotype | |

| TLR4 Upregulation | THP-1 derived macrophages | LPS/IFN-γ | Suppression | |

| IκBα Degradation | THP-1 derived macrophages | LPS/IFN-γ | Inhibition | |

| NF-κB p65 Activation | THP-1 derived macrophages | LPS/IFN-γ | Inhibition | |

| Pro-inflammatory Cytokine Secretion | Synovial cells | Not specified | Inhibition of MCP-1, GM-CSF, and M-CSF | |

| iNOS Expression | Synovium | Not specified | Inhibition |

Table 2: In Vivo Effects of Wilforlide A in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Effect of Wilforlide A Administration | Reference |

| Clinical Arthritis Score | Reduction | |

| Joint Swelling | Reduction | |

| Histological Damage in Ankle Joints | Reduction | |

| Pro-inflammatory Factor Secretion in Synovium (MCP-1, GM-CSF, M-CSF) | Inhibition | |

| iNOS Expression in Synovium | Inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Wilforlide A's effects on TLR4 signaling. These protocols are based on established techniques in the field.

M1 Macrophage Polarization Assay

-

Cell Line: Human monocytic cell line THP-1.

-

Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Polarization: Differentiated macrophages (M0) are polarized towards the M1 phenotype by stimulation with 100 ng/mL Lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFN-γ) for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of Wilforlide A for 1-2 hours before the addition of LPS and IFN-γ.

-

Analysis: M1 polarization is assessed by measuring the expression of M1 markers such as CD86 and inducible nitric oxide synthase (iNOS) using flow cytometry and Western blotting, respectively. The culture supernatant can be collected to measure the secretion of pro-inflammatory cytokines like TNF-α and IL-6 by ELISA.

Western Blot Analysis for NF-κB Signaling Pathway Components

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies against TLR4, phospho-p65, total p65, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants or serum samples are collected.

-

Assay Procedure: The concentrations of cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Macrophage Colony-Stimulating Factor (M-CSF) are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Principle: The assay typically involves the capture of the cytokine by a specific antibody coated on a microplate, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric signal that is proportional to the amount of cytokine present.

-

Quantification: The absorbance is measured at 450 nm using a microplate reader, and the cytokine concentrations are determined by comparison with a standard curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: TLR4 signaling pathway and the inhibitory points of Wilforlide A.

References

Wilforlide A: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforlide A, a prominent triterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic characterization of Wilforlide A's therapeutic potential, with a focus on its anti-inflammatory, immunosuppressive, and anticancer properties. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Introduction

Tripterygium wilfordii, commonly known as "Thunder God Vine," has a long history of use in traditional Chinese medicine for treating a spectrum of inflammatory and autoimmune diseases.[1] Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, with Wilforlide A emerging as a particularly promising therapeutic candidate.[2] This triterpenoid has demonstrated potent anti-inflammatory and immunosuppressive effects and is also being explored for its anticancer activities.[3][4] This guide aims to consolidate the current understanding of Wilforlide A's therapeutic profile, providing a technical foundation for further research and development.

Therapeutic Potential and Mechanism of Action

Wilforlide A exhibits a multifaceted therapeutic potential, primarily centered around its anti-inflammatory, immunosuppressive, and anticancer effects.

Anti-inflammatory and Immunosuppressive Activities